Pasireotide (ditrifluoroacetate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

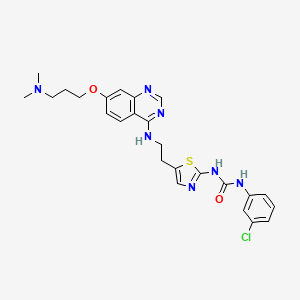

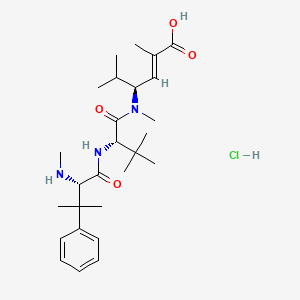

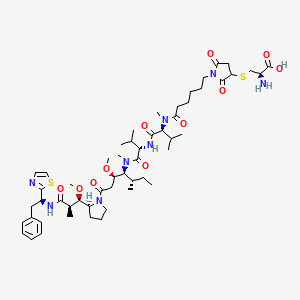

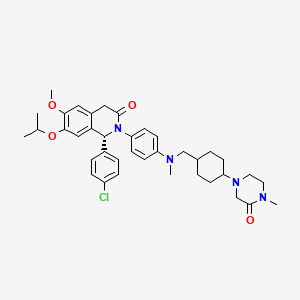

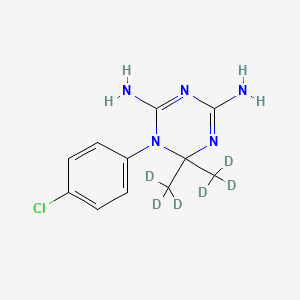

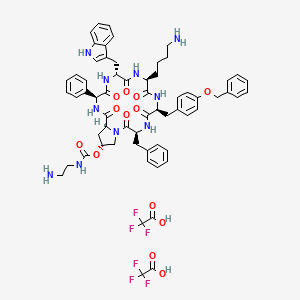

Pasireotide TFA salt, also known as Pasireotide trifluoroacetate, is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity. It is a multi-receptor ligand somatostatin analogue developed as a successor to first-generation somatostatin analogues. Clinically, Pasireotide is recommended for the treatment of patients with Cushing’s disease and acromegaly, particularly in cases where surgery was unsuccessful or not possible .

Scientific Research Applications

Pasireotide TFA salt has a wide range of scientific research applications:

Chemistry: Used in the synthesis of cyclic peptides and as a reference standard in pharmaceutical research.

Biology: Investigated for its effects on somatostatin receptors and its role in inhibiting hormone secretion.

Medicine: Clinically used for the treatment of Cushing’s disease and acromegaly

Industry: Employed in the development of new somatostatin analogues and in quality control processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pasireotide involves the formation of an 18-membered cyclic hexapeptide. The liquid-phase total synthesis is achieved using a 3 + 2 + 1 strategy, where the Pro 1 -Phe 6 peptide bond is selected as the final cyclization position. Two key fragments are synthesized using N, O-bis(trimethylsilyl)acetamide and N-hydroxysuccinimide ester as coupling agents . The process is scalable and produces the target peptide with an overall yield of 15% .

Industrial Production Methods: Industrial production of Pasireotide involves fragment-based peptide coupling followed by cyclization of the resultant linear peptide. This method ensures high purity (greater than 99.0% by HPLC) and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Pasireotide undergoes various chemical reactions, including cyclization and coupling reactions. The synthesis involves the use of trifluoroacetic acid (TFA) for deprotection and cyclization .

Common Reagents and Conditions:

Cyclization: Trifluoroacetic acid (TFA) is used for cyclization at 0°C for 2 hours.

Coupling: N, O-bis(trimethylsilyl)acetamide and N-hydroxysuccinimide ester are used as coupling agents.

Major Products: The major product formed from these reactions is the cyclic hexapeptide Pasireotide, which is then converted to its TFA salt form .

Mechanism of Action

Pasireotide exerts its effects by activating a broad spectrum of somatostatin receptors, with a higher binding affinity for somatostatin receptors 1, 3, and 5 compared to octreotide. This binding inhibits the secretion of adrenocorticotropic hormone (ACTH), leading to reduced cortisol secretion in patients with Cushing’s disease. Additionally, Pasireotide is more potent than somatostatin in inhibiting the release of human growth hormone, glucagon, and insulin .

Comparison with Similar Compounds

Octreotide: A first-generation somatostatin analogue with a higher affinity for somatostatin receptor 2.

Lanreotide: Another somatostatin analogue with similar applications but different receptor binding profiles.

Uniqueness of Pasireotide: Pasireotide is unique due to its broader receptor binding profile, particularly its high affinity for somatostatin receptor 5. This broader binding profile results in greater clinical efficacy in treating conditions like acromegaly and Cushing’s disease compared to first-generation analogues .

Properties

Molecular Formula |

C62H68F6N10O13 |

|---|---|

Molecular Weight |

1275.3 g/mol |

IUPAC Name |

[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C58H66N10O9.2C2HF3O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*3-2(4,5)1(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*(H,6,7)/t43-,46+,47+,48-,49+,50+,51+;;/m1../s1 |

InChI Key |

ABBCSVUJDDJRNM-YVPAVDIOSA-N |

Isomeric SMILES |

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

SMILES |

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.